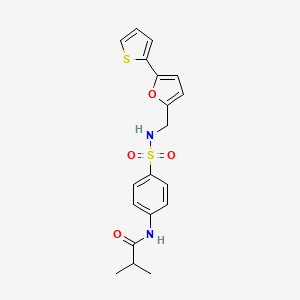
N-cyclohexyl-N-methyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-N-methyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is an intriguing organic compound known for its structural complexity and diverse applications. This compound is noteworthy due to its potential in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-N-methyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide typically involves multi-step organic synthesis processes. One common synthetic route includes the condensation reaction of an indole derivative with an acylating agent, followed by subsequent modifications to introduce the cyclohexyl and morpholino groups. Reaction conditions often require controlled temperatures, specific pH levels, and the use of solvents such as dichloromethane or ethanol to facilitate the desired transformations.
Industrial Production Methods: On an industrial scale, the production of this compound may involve automated synthesis techniques to ensure consistency and yield. Industrial methods focus on optimizing reaction conditions, such as temperature and pressure, and using catalysts to enhance reaction rates. The choice of reagents and solvents is critical to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: N-cyclohexyl-N-methyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can modify different parts of the molecule to yield derivatives with varied properties.
Common Reagents and Conditions: Reagents like sodium hydride, acetic anhydride, and trifluoroacetic acid are often used in the reactions involving this compound. Conditions such as reflux temperatures and inert atmospheres may be required to maintain reaction integrity and prevent unwanted side reactions.
Major Products Formed: The primary products of these reactions include modified indole derivatives, which can then be further utilized in research and application-specific contexts. These transformations may yield compounds with enhanced biological or chemical activity.
Scientific Research Applications
N-cyclohexyl-N-methyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is valuable in several scientific domains:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological targets and pathways.
Medicine: Explored for its pharmacological properties, potentially serving as a lead compound in drug discovery.
Industry: Utilized in the manufacture of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-cyclohexyl-N-methyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide exerts its effects involves binding to specific molecular targets, potentially including enzymes or receptors. This interaction can modulate biochemical pathways, leading to desired therapeutic or chemical outcomes. Understanding these pathways provides insights into the compound's efficacy and potential side effects.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-N-methyl-2-(1-(2-piperidino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
N-cyclohexyl-N-methyl-2-(1-(2-pyrrolidino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
Uniqueness: What sets N-cyclohexyl-N-methyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide apart from similar compounds is its unique combination of the morpholino group with the indole core, potentially offering distinct biological activities and chemical reactivity.
And that’s the deep dive into this compound. Fascinating stuff! Got any specific questions or topics you'd like to explore next?
Properties
IUPAC Name |
N-cyclohexyl-N-methyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4/c1-24(17-7-3-2-4-8-17)23(29)22(28)19-15-26(20-10-6-5-9-18(19)20)16-21(27)25-11-13-30-14-12-25/h5-6,9-10,15,17H,2-4,7-8,11-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXVQJICZCDQJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(1-methyl-1H-indol-3-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2825768.png)
![3-chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B2825771.png)


![(2E,NZ)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide](/img/structure/B2825774.png)

![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-chloropyridine](/img/structure/B2825778.png)



![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2825786.png)
![3,3-Dimethyl-1-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]butan-1-one](/img/structure/B2825787.png)


